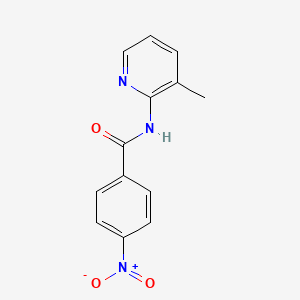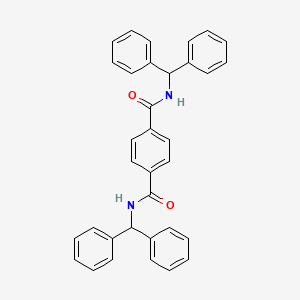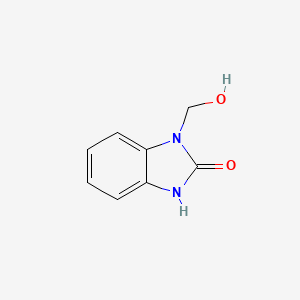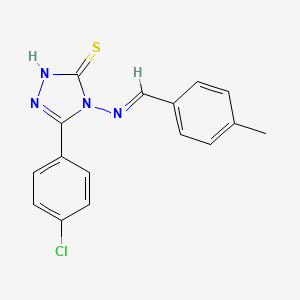
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- is an organic compound with the molecular formula C7H5ClO2 It is a derivative of benzoquinone, characterized by the presence of a chlorine atom and a methyl group on the cyclohexadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- can be achieved through several methods. One common approach involves the chlorination of 2,5-dimethyl-1,4-benzoquinone under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and is conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
科学的研究の応用
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- involves its ability to undergo redox reactions, which can affect cellular processes. The compound can interact with molecular targets such as enzymes and proteins, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. These interactions can modulate signaling pathways and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-chloro-: Lacks the methyl group, making it less hydrophobic.
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-: Contains an additional chlorine atom, which can alter its reactivity and biological activity.
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-: Has a hydroxyl group, which can affect its solubility and reactivity.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile reagent in organic synthesis and as a candidate for therapeutic applications.
特性
CAS番号 |
1123-64-4 |
|---|---|
分子式 |
C7H5ClO2 |
分子量 |
156.56 g/mol |
IUPAC名 |
2-chloro-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 |
InChIキー |
MVBHZTNEVAESLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=C(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)

![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)




